molecular formula C27H32N2O5 B12011321 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one CAS No. 488727-39-5

5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12011321
CAS No.: 488727-39-5
M. Wt: 464.6 g/mol
InChI Key: UGXDAJRQDGYWPA-BZZOAKBMSA-N
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Description

The core structure features a pyrrol-2-one ring substituted with a 4-ethylphenyl group at position 5, a hydroxyl group at position 3, and a 4-methoxy-3-methylbenzoyl moiety at position 2. The morpholinoethyl chain at position 1 introduces a polar, solubilizing group, distinguishing it from simpler analogs .

Properties

CAS No.

488727-39-5

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(4Z)-5-(4-ethylphenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O5/c1-4-19-5-7-20(8-6-19)24-23(25(30)21-9-10-22(33-3)18(2)17-21)26(31)27(32)29(24)12-11-28-13-15-34-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23-

InChI Key

UGXDAJRQDGYWPA-BZZOAKBMSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCN4CCOCC4

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C(=O)N2CCN4CCOCC4

Origin of Product

United States

Biological Activity

5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.

Structural Characteristics

The compound features a pyrrolone core modified with various functional groups:

  • Pyrrolone Core : Provides stability and biological activity.
  • Morpholinoethyl Group : Enhances solubility and biological interactions.
  • Ethylphenyl and Methoxy-substituted Benzoyl Groups : Contribute to reactivity and stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization to ensure high purity and yield. The general synthetic pathway includes:

  • Formation of the Pyrrolone Core : Starting from suitable precursors through cyclization reactions.
  • Functionalization : Introduction of ethylphenyl and methoxy groups via electrophilic aromatic substitution.
  • Final Modifications : Incorporation of the morpholinoethyl group to enhance solubility.

Biological Activity

Research indicates that 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, although detailed mechanisms are yet to be fully elucidated.
  • Antimicrobial Properties : The compound has shown potential against certain bacterial strains, indicating its utility in treating infections.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing a basis for further exploration in inflammatory diseases.

Summary of Biological Assays

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacteria
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Several studies have explored the biological activity of compounds structurally similar to 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives of pyrrolones exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications can enhance their therapeutic efficacy.
  • Antimicrobial Screening :
    • Research indicated that similar compounds possess broad-spectrum antimicrobial properties, supporting the potential for this compound in infection management.
  • Inflammation Model :
    • In vivo models showed that related compounds could reduce markers of inflammation, paving the way for potential applications in chronic inflammatory conditions.

Interaction Studies

Understanding how 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one interacts with biological targets is crucial for elucidating its mechanisms of action. Interaction studies may include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies : Investigating how the compound is absorbed by cells and its subsequent effects on cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound R1 (Position 1) R4 (Position 4) R5 (Position 5) Molecular Weight (g/mol) Melting Point (°C) Key Features
Target: 5-(4-Ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one 2-Morpholinoethyl 4-Methoxy-3-methylbenzoyl 4-Ethylphenyl ~493.56 Not reported Enhanced solubility due to morpholine; methoxy and methyl groups may enhance lipophilicity and receptor binding .
Compound 18 (): 5-(4-Ethylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one 2-Hydroxypropyl 4-Methylbenzoyl 4-Ethylphenyl 380.18 243–245 Lower molecular weight; hydroxypropyl group reduces solubility compared to morpholinoethyl. Yield: 5% due to steric hindrance .
Compound in : 5-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-[(3-methylbenzyl)oxy]benzoyl)-... 2-Methoxyethyl 4-[(3-Methylbenzyl)oxy]benzoyl 4-Ethylphenyl ~578.66 Not reported Bulky benzyloxy substituent may reduce metabolic stability; methoxyethyl offers moderate polarity .
Compound in : 3-Hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-(2-morpholinoethyl)-5-(3-pyridinyl)-... 2-Morpholinoethyl 4-Methoxy-2-methylbenzoyl 3-Pyridinyl ~491.52 Not reported Pyridinyl group introduces basicity; methoxy and methyl at C2/C4 on benzoyl may alter binding kinetics .
Compound in : 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(3-morpholinopropyl)-... 3-Morpholinopropyl 4-Benzyloxy-2-methylbenzoyl 4-Ethoxyphenyl ~627.72 Not reported Extended morpholinopropyl chain enhances solubility; ethoxyphenyl increases hydrophobicity .

Key Structural and Functional Insights:

Substituent Effects on Solubility: The morpholinoethyl group (target compound, ) significantly enhances water solubility compared to hydroxypropyl () or methoxyethyl () due to morpholine’s polar tertiary amine . Bulky substituents like benzyloxy () may reduce solubility but improve membrane permeability .

Benzoyl Substitution Patterns: Methoxy and methyl groups at positions 3 and 4 (target compound) optimize steric and electronic interactions with target receptors compared to analogs with substitutions at C2 () .

Synthetic Challenges: Low yields (e.g., 5% for compound 18 in ) suggest steric hindrance from ethylphenyl or benzoyl groups complicates synthesis . Morpholinoethyl incorporation (target compound) may require specialized coupling reagents, as seen in palladium-catalyzed reactions () .

Biological Activity Trends: While direct activity data for the target compound is absent, SAR studies () indicate that ethylphenyl and methoxy groups enhance binding affinity to kinase targets .

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